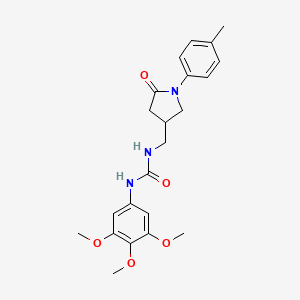![molecular formula C16H17N3O4 B2475447 N'-{[2-(3,4-ジメトキシフェニル)アセチル]オキシ}ピリジン-4-カルボキシミドアミド CAS No. 425411-26-3](/img/structure/B2475447.png)
N'-{[2-(3,4-ジメトキシフェニル)アセチル]オキシ}ピリジン-4-カルボキシミドアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboximidamide group and an acetylated 3,4-dimethoxyphenyl group, making it a unique molecule with interesting chemical properties.
科学的研究の応用
N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps. One common method includes the acetylation of 3,4-dimethoxyphenylacetic acid followed by coupling with pyridine-4-carboximidamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the integrity of the compound.
化学反応の分析
Types of Reactions
N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
作用機序
The mechanism of action of N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The acetylated 3,4-dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in binding interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]acetamide
- N-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dimethoxyphenyl)ethylamine
Uniqueness
N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide is unique due to its combination of a pyridine ring with a carboximidamide group and an acetylated 3,4-dimethoxyphenyl group. This structure provides distinct chemical properties and potential for diverse applications compared to similar compounds.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-4-3-11(9-14(13)22-2)10-15(20)23-19-16(17)12-5-7-18-8-6-12/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNNJBTLCHIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON=C(C2=CC=NC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)




![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)
![10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2475381.png)
![N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2475382.png)

![4-({3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2475386.png)
![N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2475387.png)
